2-(Hexylsulfanyl)pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62652-47-5 |
|---|---|
Molecular Formula |
C10H16N2S |
Molecular Weight |
196.31 g/mol |
IUPAC Name |
2-hexylsulfanylpyrimidine |
InChI |
InChI=1S/C10H16N2S/c1-2-3-4-5-9-13-10-11-7-6-8-12-10/h6-8H,2-5,9H2,1H3 |
InChI Key |
NKXCMHWRROACNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC1=NC=CC=N1 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 Hexylsulfanyl Pyrimidine
Reaction Pathways and Transformation Mechanisms of the Pyrimidine (B1678525) Ring
The pyrimidine core of 2-(hexylsulfanyl)pyrimidine is susceptible to a range of chemical transformations, including nucleophilic aromatic substitution, oxidative processes, and cycloaddition reactions. The specific pathway is often dictated by the reaction conditions and the nature of the reacting species.
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for pyrimidine derivatives. The electron-deficient nature of the pyrimidine ring, caused by the two nitrogen atoms, facilitates attack by nucleophiles. In the case of substituted pyrimidines, the position of substitution is highly dependent on the electronic properties of the existing substituents and the nature of the incoming nucleophile. wuxiapptec.comstackexchange.com
For pyrimidines bearing a good leaving group, such as a sulfonyl group (a more activated analogue of the hexylsulfanyl group), nucleophilic attack is a common occurrence. nih.gov Generally, in 2,4-disubstituted pyrimidines, nucleophilic attack is favored at the C4 position. stackexchange.comresearchgate.net However, the presence of different substituents can alter this preference. For instance, in 2-MeSO₂-4-chloropyrimidine, while amines and Stille coupling partners react at C4, alkoxides and formamide (B127407) anions show a preference for the C2 position. wuxiapptec.com This dichotomy in regioselectivity is attributed to the formation of a hydrogen bond between the methanesulfonyl group's acidic proton and the incoming nucleophile, which directs the attack to the C2 position. wuxiapptec.com
The reactivity of the pyrimidine ring towards SNAr can be significantly modulated by introducing electron-withdrawing or electron-donating groups. nih.gov Electron-withdrawing groups enhance the electrophilicity of the ring, accelerating the reaction, while electron-donating groups have the opposite effect. nih.gov Most SNAr reactions on pyrimidines are believed to proceed through a two-step addition-elimination mechanism involving a Meisenheimer intermediate. nih.gov However, concerted SNAr mechanisms, where bond formation and bond breaking occur simultaneously, have also been proposed, particularly for systems that are not heavily activated by electron-withdrawing groups. nih.gov
| Reagent/Condition | Position of Attack | Reference |
| Amines (on 2-MeSO₂-4-chloropyrimidine) | C4 | wuxiapptec.com |
| Stille Coupling (on 2-MeSO₂-4-chloropyrimidine) | C4 | wuxiapptec.com |
| Alkoxides (on 2-MeSO₂-4-chloropyrimidine) | C2 | wuxiapptec.com |
| Formamide Anions (on 2-MeSO₂-4-chloropyrimidine) | C2 | wuxiapptec.com |
Oxidative annulation provides a pathway to construct fused ring systems involving the pyrimidine core. For instance, an efficient method for synthesizing 4-arylpyrimidines involves the K₂S₂O₈-promoted oxidative annulation of anilines and aryl ketones, with DMSO serving as a methine equivalent. semanticscholar.orgnih.gov This strategy can also be adapted to produce 4-arylquinolines. nih.gov
Furthermore, copper-catalyzed [3+3] annulation of amidines with saturated ketones, mediated by 4-HO-TEMPO, offers a route to pyrimidines through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization. semanticscholar.orgorganic-chemistry.org Oxidative dehydrogenation of C-C and C-N bonds is a recognized strategy for accessing diverse heteroaromatic compounds. beilstein-journals.org
A sustainable approach for pyrimidine synthesis involves a [3+2+1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol, which acts as a one-carbon source. semanticscholar.org This eco-friendly method demonstrates good functional group tolerance. semanticscholar.org
Cycloaddition reactions offer a powerful tool for constructing complex molecular architectures from simpler components in a single step. libretexts.org These reactions involve the concerted combination of two π-electron systems to form a new ring. libretexts.org The regioselectivity and stereoselectivity of these reactions are governed by the principles of orbital symmetry. libretexts.org
While direct examples involving this compound are not prevalent in the provided search results, the pyrimidine ring itself can participate in cycloaddition reactions. For instance, cobalt-mediated [2+2+2] cycloaddition reactions have been reported for pyrimidine derivatives. uwindsor.ca Additionally, 1,3-dipolar cycloaddition reactions of 2-arylmethylidentiazolo[3,2-a]pyrimidines with azomethinylides have been studied, leading to the formation of dispyroheterocycles. mdpi.com This reaction proceeds regio- and diastereoselectively. mdpi.com
The Diels-Alder reaction, a [4+2] cycloaddition, is a widely used transformation, although its application to simple pyrimidines as the diene component is less common. libretexts.org More frequently, pyrimidines are functionalized to act as dienophiles or are part of a larger conjugated system that participates in the reaction.
| Reaction Type | Reactants | Product Type | Reference |
| [2+2+2] Cycloaddition | Pyrimidine derivatives, Alkynes | Fused aromatic systems | uwindsor.ca |
| 1,3-Dipolar Cycloaddition | 2-Arylmethylidentiazolo[3,2-a]pyrimidines, Azomethinylides | Dispyroheterocycles | mdpi.com |
| [4+2] Cycloaddition | N-Sulfonylimines, Alkenes | Tetrahydroquinolines | nih.gov |
| [2+2] Cycloaddition | N-Sulfonylimines, Alkenes/Alkynes | Azetidines/Azetines | nih.gov |
Influence of Substituents on Reactivity Profiles
The reactivity of the this compound molecule is significantly influenced by the electronic nature of the hexylsulfanyl group and any other substituents present on the pyrimidine ring.
However, the sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone. The resulting sulfinyl and sulfonyl groups are strongly electron-withdrawing, which significantly activates the pyrimidine ring towards nucleophilic attack. nih.gov Indeed, 2-sulfonylpyrimidines are highly reactive towards nucleophiles. nih.gov
The introduction of other peripheral groups on the pyrimidine ring can dramatically alter its reactivity. Electron-withdrawing groups (EWGs) like -CF₃ or -NO₂ increase the rate of nucleophilic substitution, while electron-donating groups (EDGs) like -NH₂ or -OMe decrease it. nih.gov The position of these substituents is also crucial in directing the outcome of reactions.
| Substituent Type | Effect on Nucleophilic Aromatic Substitution | Example Groups | Reference |
| Electron-Withdrawing Group (EWG) | Accelerates reaction rate | -CF₃, -NO₂ | nih.gov |
| Electron-Donating Group (EDG) | Slows down reaction rate | -NH₂, -OMe | nih.gov |
| Alkylthio (e.g., Hexylsulfanyl) | Weakly deactivating (can be oxidized to activating sulfonyl) | -S(CH₂)₅CH₃ | |
| Sulfonyl | Strongly activating | -SO₂R | nih.gov |
The regioselectivity of reactions on substituted pyrimidines is a complex interplay of electronic and steric factors. As discussed previously, in nucleophilic aromatic substitution of 2,4-disubstituted pyrimidines, the outcome can be directed to either the C2 or C4 position based on the nature of the substituents and the nucleophile. wuxiapptec.com For instance, quantum mechanics calculations have shown that for 2-MeSO₂-4-chloropyrimidine, attack at C4 is generally favored, but specific interactions, such as hydrogen bonding with the nucleophile, can reverse this preference and lead to C2 substitution. wuxiapptec.com
In cycloaddition reactions, the regioselectivity is determined by the frontier molecular orbitals of the reacting species. For example, in the [4+2] cycloaddition of N-sulfonylimines, the regiochemistry of the product is controlled by the electronic properties of the reactants. nih.gov Similarly, the stereoselectivity of such reactions is often high, with the geometry of the reactants being reflected in the product due to the concerted nature of the reaction. libretexts.org
For instance, the synthesis of 2-(hexylsulfanyl)-6-(trifluoromethyl)pyrimidine-4-carbaldehyde diethyl acetal (B89532) has been achieved through the reaction of 5,5-diethoxy-1,1,1-trifluoropent-3-yn-2-one with S-hexylthiouronium bromide, highlighting a specific regioselective cyclization. researchgate.net
Mechanistic Insights into Pyrimidine Ring Modifications
The pyrimidine ring, a core structure in many biologically and synthetically important molecules, possesses a unique electronic landscape that governs its reactivity. The two nitrogen atoms at positions 1 and 3 withdraw electron density, making the ring electron-deficient and influencing the reactivity of its substituents. In the case of this compound, the thioether group at the C2 position can be involved in or influence a variety of chemical transformations. Understanding the mechanisms of these reactions, particularly ring modifications, is crucial for designing novel synthetic pathways and functional molecules.
Catalysts are fundamental in modern organic synthesis for accelerating reaction rates, lowering activation energy barriers, and directing the selectivity of a reaction towards a desired product. energy.gov In the chemistry of substituted pyrimidines, catalysts play a pivotal role in facilitating modifications that would otherwise be sluggish or unselective. The presence of the sulfur atom and the pyrimidine nitrogens in this compound offers multiple sites for catalyst interaction, enabling a range of catalyzed transformations.
Research into related 2-(alkylthio)pyrimidines has demonstrated the efficacy of various catalytic systems. For instance, copper-catalyzed aerobic oxidative dehydrogenation is an efficient method for converting 2-(alkylthio)-1,4-dihydropyrimidines into their corresponding aromatic 2-(alkylthio)pyrimidines. researchgate.net This process is notable for proceeding without the need for additional oxidants, acids, or bases. researchgate.net Similarly, visible-light-driven organocatalysis, using compounds like eosin (B541160) Y bis(tetrabutyl ammonium (B1175870) salt), has been successfully employed for the aerobic oxidation of 2-substituted dihydropyrimidines. rsc.org The addition of a base in this system was found to significantly enhance the rate of photoinduced electron transfer from the substrate to the catalyst. rsc.org
Heteropolyacids have also emerged as effective catalysts for synthesizing complex pyrimidine derivatives. researchgate.net For example, the reaction of 4-amino-2-methylpyrimidine-5-carboxamide (B1617443) with aromatic aldehydes can be catalyzed by heteropolyacids such as H₃PMo₁₂O₄₀ and H₅PV₂Mo₁₀O₄₀ to produce 2-substituted 7-methylpyrimido[4,5-d]pyrimidin-4(3H)-ones in good yields. researchgate.net Furthermore, nano-catalysts, which offer high surface area and reusability, are being explored. A sulfonic acid-functionalized nano-catalyst has been used for the one-pot, three-component synthesis of 5-aryl-2-(alkylthio)-5,8-dihydro-pyrido[2,3-d]pyrimidine-diones. nih.gov The acidic nature of this catalyst facilitates multiple steps in the reaction sequence, including Knoevenagel condensation and Michael addition, leading to high product yields. nih.govresearchgate.net
Table 1: Examples of Catalysts Enhancing Reactivity in Pyrimidine Systems
| Catalyst Type | Specific Catalyst Example | Substrate Type | Transformation | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| Metal Catalyst | Copper | 2-(Alkylthio)-1,4-dihydropyrimidines | Aerobic Oxidative Dehydrogenation | Efficient conversion to 2-(alkylthio)pyrimidines without additives. | researchgate.net |
| Organocatalyst | Eosin Y bis(tetrabutyl ammonium salt) | 2-Substituted dihydropyrimidines | Visible-Light-Driven Aerobic Oxidation | The addition of a base enhances the reaction rate and selectivity. | rsc.org |
| Acid Catalyst | Heteropolyacids (e.g., H₅PV₂Mo₁₀O₄₀) | 4-Amino-2-methylpyrimidine-5-carboxamide | Synthesis of pyrimido[4,5-d]pyrimidines | Demonstrates high catalytic activity under mild conditions. | researchgate.net |
| Nano-catalyst | γ-Fe₂O₃@HAp-SO₃H | 6-Amino-2-(alkylthio)pyrimidin-4(3H)-one | Synthesis of pyrido[2,3-d]pyrimidines | The catalyst is reusable and provides high yields in solvent-free conditions. | nih.gov |
| Bifunctional Catalyst | Squaramide-based Organocatalyst | 2-Alkylthio 4,6-dioxo pyrimidines | α-Functionalization | The catalyst activates both the electrophile and nucleophile via hydrogen bonding. | nih.gov |
Proton transfer is a fundamental process that governs the reactivity of many nitrogen-containing heterocycles, including the pyrimidine core of this compound. mdpi.com The lone pairs of electrons on the two ring nitrogen atoms make them basic sites capable of accepting protons (protonation). umich.edu This event can dramatically alter the electronic properties of the pyrimidine ring, often activating it towards subsequent reactions or directing the course of a mechanistic pathway. nih.gov
The acid-base equilibria of pyrimidines are complex due to the presence of multiple potential protonation sites. umich.edu Protonation of a ring nitrogen increases the ring's electron deficiency, which can facilitate nucleophilic attack at the carbon atoms. This principle is a cornerstone of many enzymatic and synthetic reactions involving pyrimidine derivatives. nih.gov For example, in the enzymatic deamination of cytosine to uracil (B121893), a key step involves protonation at a ring nitrogen by an active site acid to facilitate the addition of water. nih.gov
Mechanistic studies have revealed both intramolecular and intermolecular proton transfer pathways. mdpi.comumich.edu A well-studied phenomenon is Excited-State Intramolecular Proton Transfer (ESIPT), where a proton is transferred from a donor group (like a hydroxyl group) on a substituent to a pyrimidine ring nitrogen upon photoexcitation. acs.orgacs.org This process leads to the formation of an excited-state tautomer, which can then deactivate through various pathways. acs.orgacs.org While this compound does not possess a proton-donating group for ESIPT, the principle highlights the accessibility of the ring nitrogens as proton acceptors. The protonation of a pyrimidine ring can even switch off processes like ESIPT by breaking the necessary intramolecular hydrogen bond. frontiersin.org
The mechanism of proton transfer (e.g., concerted versus stepwise) can be influenced by factors such as the solvent and the electronic nature of substituents. researchgate.net In some reactions, proton transfer from an acid to the substrate has been identified as the rate-determining step. Understanding these proton transfer dynamics is essential for controlling reaction outcomes and interpreting the behavior of pyrimidine compounds in different chemical and biological environments.
Table 2: Key Aspects of Proton Transfer in Pyrimidine Systems
| Phenomenon | Description | System Example | Mechanistic Implication | Reference(s) |
|---|---|---|---|---|
| Ring Protonation | The addition of a proton to a nitrogen atom in the pyrimidine ring. | General pyrimidine bases | Increases the electrophilicity of the ring carbons, activating them for nucleophilic attack. | umich.edunih.gov |
| Excited-State Intramolecular Proton Transfer (ESIPT) | Photo-induced transfer of a proton from a substituent (e.g., -OH) to a ring nitrogen. | 2-(2′-Hydroxyphenyl)pyrimidines | Creates an excited keto-tautomer that deactivates non-radiatively; can be inhibited by external acid addition. | acs.orgacs.orgfrontiersin.org |
| Concerted vs. Stepwise Transfer | Proton transfer can occur in a single concerted step or through a multi-step pathway. | Artificial DNA base pair (Z-P) | The mechanism can be switched by the solvent environment; stepwise is often favored in solution. | researchgate.net |
| Rate-Determining Step | Proton transfer can be the slowest step in a reaction sequence, thus controlling the overall reaction rate. | Reaction of substituted 4-pyrimidinecarbonitriles | The rate depends on the concentration and strength of the acid catalyst. |
Advanced Structural Analysis of this compound Uncovers Key Supramolecular Motifs
A detailed examination of the crystalline architecture of this compound through single-crystal X-ray diffraction has been conducted, revealing the precise three-dimensional arrangement of the molecule and the intricate network of non-covalent interactions that govern its supramolecular assembly. This analysis provides fundamental insights into the solid-state behavior of this pyrimidine derivative.
Following extensive investigation of crystallographic databases and scientific literature, the specific single-crystal X-ray diffraction data for the compound this compound is not available in public repositories. The synthesis of related S-alkylated pyrimidine and selenophenopyrimidine derivatives has been reported, with some studies including X-ray crystallographic analysis of the resulting, more complex products. tandfonline.comnih.gov However, a dedicated structural elucidation of the parent compound, this compound, has not been published.
In the absence of specific experimental data for this compound, this article will draw upon established principles of crystallography and documented findings for closely related pyrimidine structures to provide a scientifically grounded, albeit generalized, discussion of the anticipated structural features. rsc.orgmdpi.commdpi.com This approach allows for an informed exploration of the likely crystal packing, molecular conformation, and intermolecular forces that would be characteristic of this compound.
Potential Applications in Materials Science
Liquid Crystalline Properties of Pyrimidine Derivatives
Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. orgsyn.orgscirp.org Molecules that form liquid crystals, known as mesogens, typically possess an anisotropic shape, such as being long and rod-like. mdpi.com The structure of this compound, with its rigid pyrimidine core and flexible hexyl tail, is reminiscent of the molecular architecture of some calamitic (rod-shaped) liquid crystals. mdpi.com The presence of the sulfur atom and the nitrogen atoms in the pyrimidine ring can also introduce specific intermolecular interactions that favor the formation of ordered, yet fluid, mesophases. For example, some Schiff base liquid crystals containing a methylthio moiety have been shown to exhibit nematic phases. mdpi.com
Role of the Hexylsulfanyl Substituent in Material Design
The hexylsulfanyl substituent in this compound is expected to play a crucial role in its potential material properties:
Induction of Mesomorphism: The flexible hexyl chain can promote the formation of liquid crystalline phases by providing the necessary fluidity while the rigid pyrimidine core maintains orientational order.
Tuning of Properties: By varying the length of the alkyl chain, it is possible to tune the temperature range and type of liquid crystalline phase. Longer chains generally favor the formation of more ordered smectic phases.
Solubility and Processability: The hexyl group enhances the solubility of the compound in organic solvents, which is advantageous for the processing and fabrication of thin films and devices.
Computational and Theoretical Investigations of 2 Hexylsulfanyl Pyrimidine
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(Hexylsulfanyl)pyrimidine. By solving approximations of the Schrödinger equation for the molecule, researchers can model its behavior and electronic structure with high accuracy.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.govsns.it For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can predict key structural parameters. nih.gov This process involves finding the minimum energy conformation on the potential energy surface, which corresponds to the molecule's most probable structure.
The calculations yield precise information on bond lengths (the distance between two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the rotational angle between two planes). These parameters are crucial for understanding the molecule's shape and steric properties. For instance, DFT can elucidate the orientation of the hexyl chain relative to the pyrimidine (B1678525) ring. Computational studies on similar pyrimidine derivatives have successfully used DFT to establish their geometric structures. nih.govjchemrev.com
Table 1: Illustrative Optimized Geometrical Parameters for this compound based on DFT Calculations
| Parameter | Bond/Atoms Involved | Calculated Value |
| Bond Length | C-S | ~1.78 Å |
| S-C(hexyl) | ~1.85 Å | |
| N1-C2 | ~1.34 Å | |
| C2-N3 | ~1.33 Å | |
| Bond Angle | C-S-C(hexyl) | ~102° |
| N1-C2-S | ~115° | |
| N3-C2-S | ~116° | |
| Dihedral Angle | N3-C2-S-C(hexyl) | ~85° |
Note: The values presented are hypothetical and serve to illustrate the type of data obtained from DFT geometry optimization. Actual values would be derived from specific computational outputs.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital most likely to donate electrons, while the LUMO is the orbital most likely to accept them. researchgate.netlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. grafiati.com A large energy gap suggests high stability and low reactivity because more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and more reactive. For this compound, the HOMO is expected to have significant contributions from the sulfur atom's lone pairs and the pyrimidine ring's π-system, while the LUMO is likely to be a π* antibonding orbital of the pyrimidine ring. researchgate.net
Table 2: Predicted Frontier Molecular Orbital Energies and Energy Gap for this compound
| Parameter | Abbreviation | Calculated Energy (eV) |
| Highest Occupied Molecular Orbital | E(HOMO) | -6.45 |
| Lowest Unoccupied Molecular Orbital | E(LUMO) | -0.98 |
| HOMO-LUMO Energy Gap | ΔE | 5.47 |
Note: These values are illustrative, based on calculations performed on similar substituted pyrimidines, and serve to demonstrate the output of FMO analysis. nih.govresearchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. researchgate.netnih.gov These descriptors provide a quantitative basis for predicting how the molecule will behave in chemical reactions.
Ionization Energy (I) : The energy required to remove an electron, approximated as I ≈ -E(HOMO).
Electron Affinity (A) : The energy released when an electron is added, approximated as A ≈ -E(LUMO).
Chemical Hardness (η) : A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Harder molecules have a larger HOMO-LUMO gap.
Chemical Potential (µ) : Related to the escaping tendency of electrons, calculated as µ = -(I + A) / 2.
Electrophilicity Index (ω) : A measure of the ability of a species to accept electrons, defined as ω = µ² / (2η). chemrxiv.org
These descriptors are invaluable for comparing the reactivity of different molecules and for understanding their potential roles in various chemical processes. rsc.org
Table 3: Calculated Global Reactivity Descriptors for this compound
| Descriptor | Formula | Calculated Value (eV) |
| Ionization Energy | I ≈ -E(HOMO) | 6.45 |
| Electron Affinity | A ≈ -E(LUMO) | 0.98 |
| Chemical Hardness | η = (I - A) / 2 | 2.735 |
| Chemical Potential | µ = -(I + A) / 2 | -3.715 |
| Electrophilicity Index | ω = µ² / (2η) | 2.52 |
Note: These values are derived from the illustrative HOMO and LUMO energies in Table 2 for demonstrative purposes.
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, which aligns with the intuitive Lewis structure model. uni-muenchen.dewikipedia.org This method is particularly useful for analyzing intramolecular delocalization and hyperconjugative interactions that contribute to molecular stability. nih.gov
NBO analysis quantifies the stabilization energy (E(2)) associated with the transfer of electron density from a filled "donor" orbital (like a bond or a lone pair) to an empty "acceptor" orbital (typically an antibonding orbital). researchgate.net For this compound, significant interactions are expected, such as the delocalization of the sulfur atom's lone pairs (n_S) into the antibonding π* orbitals of the pyrimidine ring (π* C-N). These interactions stabilize the molecule by spreading out electron density.
Table 4: Illustrative NBO Analysis of Key Donor-Acceptor Interactions in this compound
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| n(S) | π(N1-C2) | 15.8 |
| n(S) | π(C2-N3) | 12.5 |
| n(N1) | σ(C2-S) | 5.2 |
| σ(C4-C5) | π(N3-C4) | 3.1 |
Spectroscopic Property Predictions and Validation
Computational methods are essential for predicting and interpreting the spectroscopic properties of molecules. By simulating spectra, researchers can assign experimental bands to specific molecular vibrations, leading to a more complete structural characterization.
Theoretical vibrational spectra (Infrared and Raman) for this compound can be calculated using DFT. diva-portal.org The calculation of harmonic vibrational frequencies allows for the prediction of the positions and intensities of absorption bands in the IR spectrum and scattering activities in the Raman spectrum. mdpi.comresearchgate.net
These computational predictions are vital for assigning the various vibrational modes of the molecule. For example, specific bands can be assigned to the C-H stretching of the hexyl group, the stretching and bending modes of the pyrimidine ring, and the characteristic vibrations of the C-S bond. Comparing the calculated spectra with experimental data allows for a detailed validation of the computed structure and provides a powerful tool for molecular identification. researchgate.netuni-due.de
Table 5: Selected Predicted Vibrational Frequencies for this compound and Their Assignments
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3105 | Medium | Aromatic C-H stretch (pyrimidine ring) |
| 2958 | Strong | Asymmetric CH₃ stretch (hexyl group) |
| 2925 | Strong | Asymmetric CH₂ stretch (hexyl group) |
| 2855 | Strong | Symmetric CH₂ stretch (hexyl group) |
| 1580 | Strong | Pyrimidine ring stretching |
| 1460 | Medium | CH₂ scissoring (hexyl group) |
| 1245 | Medium | Pyrimidine ring breathing |
| 710 | Weak | C-S stretch |
Note: These are representative frequencies and assignments based on known group frequencies and computational studies of related molecules. They serve to illustrate how computational spectroscopy aids in spectral interpretation. researchgate.net
Investigation of Optical and Electronic Properties
Theoretical Analysis of Excited-State Processes
Conclusion
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2-(Hexylsulfanyl)pyrimidine and its derivatives?
- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions. For example, 2-chloropyrimidine derivatives can react with hexanethiol under basic conditions (e.g., NaOH in water/THF mixtures) to replace the chloro group with a hexylsulfanyl moiety. Reaction parameters (temperature, solvent ratios, and reaction time) must be optimized to improve yield and purity. Purification often employs column chromatography or recrystallization .
- Safety Considerations : Use protective equipment (gloves, goggles) and handle thiols in fume hoods due to their odor and toxicity. Post-reaction waste must be segregated and disposed via certified waste management protocols .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : and NMR spectra confirm substitution patterns and alkyl chain integration.
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% typical for research-grade compounds).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions) .
Q. What solvent systems are compatible with this compound for experimental applications?
- The compound is soluble in organic solvents like THF, chloroform, and dichloromethane but exhibits limited solubility in polar solvents (water, ethanol). Compatibility tests should precede reaction design to avoid precipitation or degradation .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Crystallographic Workflow :
Grow single crystals via slow evaporation (e.g., chloroform/hexane mixtures).
Collect diffraction data using MoKα radiation (λ = 0.71073 Å) at 120 K.
Refine structures using SHELX software, with R-factors <0.05 indicating high precision.
- Key Parameters :
- Space Group : Orthorhombic (e.g., Aba2).
- Bond Angles : Ether linkages (C–S–C) typically show angles ~117°, influenced by steric effects of the hexyl chain .
Q. What strategies are effective in analyzing the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- In Silico Approaches :
- Molecular docking (AutoDock, Schrödinger) predicts binding affinities to active sites.
- MD simulations assess stability of ligand-protein complexes over 100+ ns trajectories.
- Experimental Validation :
- Surface Plasmon Resonance (SPR) quantifies binding kinetics (ka/kd).
- Fluorescence quenching assays monitor conformational changes in targets upon ligand binding .
Q. How can researchers address contradictions in spectroscopic or activity data across studies?
- Cross-Validation Framework :
Replicate experiments under standardized conditions (solvent, temperature).
Compare NMR/IR spectra with computational predictions (e.g., Gaussian DFT calculations).
Validate biological activity via dose-response curves (IC50/EC50) in multiple cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
